molecular formula C12H14N2O3 B3034746 3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione CAS No. 21754-26-7

3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione

Cat. No. B3034746
CAS RN: 21754-26-7
M. Wt: 234.25 g/mol
InChI Key: MFUNIDMQFPXVGU-UHFFFAOYSA-N
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Description

The compound “3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of the hydroxyphenyl group suggests that it may have some interesting chemical and biological properties .


Synthesis Analysis

The synthesis of piperazine derivatives can involve various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a piperazine ring substituted at the 3-position with a hydroxyphenylmethyl group and at the 6-position with a methyl group. The 2,5-positions of the ring would be occupied by carbonyl (C=O) groups .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the hydroxyphenyl group could make it a potential candidate for reactions involving electrophilic aromatic substitution . The carbonyl groups might also undergo reactions typical for ketones, such as nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the hydroxyphenyl and carbonyl groups could influence its solubility in different solvents .

Mechanism of Action

Target of Action

Cyclo(Ala-Tyr), also known as 3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione, is a type of cyclic dipeptide (CDP) or diketopiperazine (DKP) compound It’s worth noting that cdps are known to exhibit a broad range of biological and pharmacological activities such as antibacterial, antifungal, antiviral, and immunosuppressive activities .

Mode of Action

It is known that cdps are produced by cyclodipeptide synthases (cdpss), which hijack aminoacyl-trnas from the ribosomal machinery for cyclodipeptide formation . This suggests that Cyclo(Ala-Tyr) might interact with its targets in a similar manner.

Biochemical Pathways

Cyclo(Ala-Tyr) is synthesized by CDPSs, which are mainly found in bacteria . These enzymes use aminoacyl-tRNAs from the ribosomal machinery to form cyclodipeptides . The production of Cyclo(Ala-Tyr) is a part of the broader biochemical pathway of tryptophan-containing cyclodipeptide biosynthesis .

Pharmacokinetics

It’s important to note that peptides generally have limitations such as short half-life, rapid metabolism, and poor oral bioavailability . Modifications can be employed to improve the pharmacokinetic properties of peptides .

Result of Action

Cdps are known to exhibit a broad range of biological and pharmacological activities . For example, some CDPs have been found to inhibit the growth of certain plant pathogens .

Action Environment

It’s worth noting that the production of cdps like cyclo(ala-tyr) can be influenced by the microbial machinery, highlighting the potential role of environmental factors in their biosynthesis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some piperazine derivatives can cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-7-11(16)14-10(12(17)13-7)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6H2,1H3,(H,13,17)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUNIDMQFPXVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione
Reactant of Route 2
3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione
Reactant of Route 3
3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione
Reactant of Route 4
3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione
Reactant of Route 5
3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione
Reactant of Route 6
3-[(4-Hydroxyphenyl)methyl]-6-methylpiperazine-2,5-dione

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